

Application Notes and Protocols for Ji-101 in 3D Cell Culture Models

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Compound of Interest

Compound Name: Ji-101

Cat. No.: B1683799

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Introduction

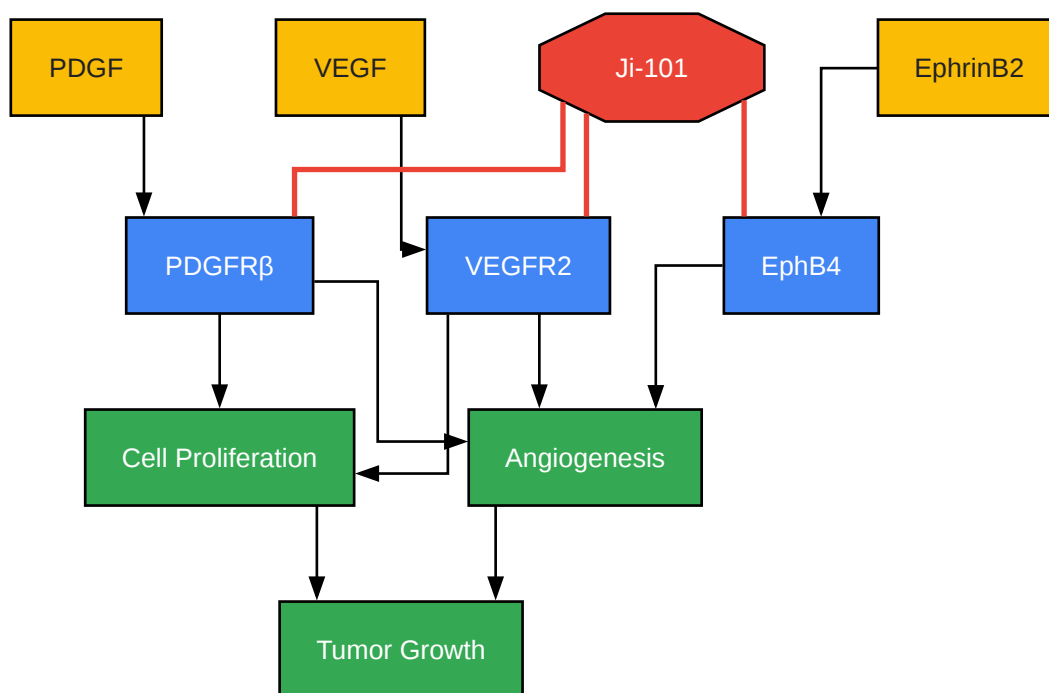
Ji-101 is an oral multi-kinase inhibitor that demonstrates a novel mechanism of action by targeting three key receptor tyrosine kinases involved in tumor angiogenesis and growth: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR- β), and Ephrin type-B receptor 4 (EphB4).^{[1][2][3][4]} This triple-inhibitor profile makes **Ji-101** a compelling candidate for evaluation in complex in vitro models that mimic the tumor microenvironment, such as 3D cell cultures. Three-dimensional cell culture systems, including spheroids and organoids, offer a more physiologically relevant context to study drug efficacy compared to traditional 2D monolayers by recapitulating cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients characteristic of solid tumors.

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Ji-101** in 3D cell culture models to assess its anti-tumor and anti-angiogenic properties.

Mechanism of Action of Ji-101

Ji-101 exerts its anti-cancer effects by potently and selectively inhibiting three critical kinases implicated in tumor angiogenesis.^[5] The simultaneous inhibition of VEGFR2, PDGFR β , and EphB4 distinguishes **Ji-101** from other angiogenesis inhibitors.^{[2][3][4]} This multi-targeted

approach is hypothesized to provide a more robust blockade of the signaling pathways that drive tumor vascularization and growth.



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Caption: Signaling pathway inhibited by **Ji-101**.

Data Summary

While specific data for **Ji-101** in 3D cell culture models is not yet widely published, preclinical and clinical studies provide valuable insights into its activity. The following table summarizes hypothetical data that could be generated from the protocols described below, based on the known mechanism of action of **Ji-101**.

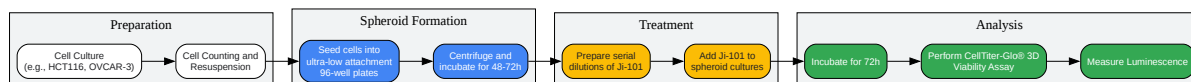
Parameter	Assay	Cell Line	Ji-101 Concentration	Result
Spheroid Growth Inhibition	High-Content Imaging	HCT116	1 μ M	45% reduction in spheroid volume after 7 days
OVCAR-3	1 μ M	60% reduction in spheroid volume after 7 days		
Cell Viability	CellTiter-Glo® 3D	HCT116	IC50 = 0.8 μ M	Dose-dependent decrease in ATP levels
OVCAR-3	IC50 = 0.5 μ M	Dose-dependent decrease in ATP levels		
Apoptosis Induction	Caspase-Glo® 3/7	HCT116	1 μ M	2.5-fold increase in caspase activity
OVCAR-3	1 μ M	3.2-fold increase in caspase activity		
Anti-Angiogenic Activity	Co-culture Spheroid Sprouting Assay (HUVEC)	-	0.5 μ M	70% inhibition of endothelial cell sprouting

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of **Ji-101** in 3D tumor spheroid models.

Protocol 1: Monoculture Tumor Spheroid Formation and Viability Assay

This protocol describes the generation of tumor spheroids from a single cancer cell line and the subsequent assessment of cell viability upon treatment with **Ji-101**.



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Caption: Workflow for monoculture spheroid viability assay.

Materials:

- Cancer cell lines (e.g., HCT116, OVCAR-3)
- Complete cell culture medium
- Ultra-low attachment 96-well round-bottom plates
- **Ji-101** stock solution (in DMSO)
- CellTiter-Glo® 3D Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cancer cells.
 - Resuspend cells in complete medium to a final concentration of 2.5×10^4 cells/mL.
 - Dispense 100 μ L of the cell suspension into each well of an ultra-low attachment 96-well plate (2500 cells/well).

- Spheroid Formation:
 - Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
 - Incubate the plate at 37°C and 5% CO₂ for 48-72 hours to allow for spheroid formation.
- **Ji-101** Treatment:
 - Prepare serial dilutions of **Ji-101** in complete medium.
 - Carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate **Ji-101** dilution. Include vehicle control (DMSO) wells.
- Incubation:
 - Incubate the treated spheroids for 72 hours at 37°C and 5% CO₂.
- Viability Assessment:
 - Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
 - Add 100 µL of the reagent to each well.
 - Mix on an orbital shaker for 5 minutes to induce cell lysis.
 - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
 - Calculate IC₅₀ values based on the dose-response curve.

Protocol 2: Co-culture Spheroid Angiogenesis Assay

This protocol assesses the anti-angiogenic potential of **Ji-101** by modeling endothelial cell sprouting into a tumor spheroid.

Materials:

- Cancer cell line (e.g., A549)
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Fibrinogen solution
- Thrombin solution
- **Ji-101** stock solution

Procedure:

- Spheroid Formation:
 - Generate tumor spheroids as described in Protocol 1.
- Embedding Spheroids in Fibrin Gel:
 - Prepare a fibrinogen solution in endothelial cell medium.
 - Add thrombin to the fibrinogen solution immediately before use.
 - Carefully transfer individual spheroids into a new 96-well plate.
 - Add the fibrinogen/thrombin mixture to each well containing a spheroid.
 - Allow the gel to polymerize at 37°C for 30 minutes.
- HUVEC Seeding:
 - Resuspend HUVECs in endothelial cell medium and seed them on top of the fibrin gel.
- **Ji-101** Treatment:
 - Prepare dilutions of **Ji-101** in endothelial cell medium.
 - Add the **Ji-101** dilutions to the co-cultures.

- Analysis of Sprouting:
 - Incubate for 24-48 hours.
 - Capture images of the spheroids and sprouting endothelial cells using a microscope.
 - Quantify the number and length of sprouts using image analysis software.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of **Ji-101** in advanced 3D cell culture models. These methodologies can elucidate the effects of **Ji-101** on tumor growth, viability, and angiogenesis, providing critical data for preclinical drug development. The multi-targeting nature of **Ji-101** makes it a particularly interesting compound to study in the context of the complex tumor microenvironment simulated by 3D cultures. Further investigations could also explore the impact of **Ji-101** on the immune components of the tumor microenvironment by developing more complex tri-culture spheroid models.

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